Adamantane-1-carbonyl isothiocyanate

Thiourea synthesis X-ray crystallography Conformational analysis

Researchers synthesizing 1-acyl thiourea libraries often face conformational ambiguity that undermines SAR reproducibility. Adamantane-1-carbonyl isothiocyanate resolves this: its carbonyl bridge enforces a defined S-conformation stabilized by an intramolecular N-H···O=C hydrogen bond. - Delivers 76-94% isolated yields with halogenated anilines, providing reliable synthetic access to structurally defined thiourea conjugates. - Enables one-pot in situ protocols (adamantane-1-carbonyl chloride + NH₄SCN), streamlining library synthesis. - Carbonyl spacer modulates lipophilicity, melting point, and water solubility of resulting thioureas-critical parameters for lead optimization. Standard packaging: 250 mg to 5 g. Custom quantities available on request. Certificate of Analysis (COA) with NMR and HPLC data provided with every shipment.

Molecular Formula C12H15NOS
Molecular Weight 221.32 g/mol
CAS No. 54979-99-6
Cat. No. B1283021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1-carbonyl isothiocyanate
CAS54979-99-6
Molecular FormulaC12H15NOS
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)N=C=S
InChIInChI=1S/C12H15NOS/c14-11(13-7-15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2
InChIKeyDWGFZKBIFZTFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1-carbonyl Isothiocyanate: Procurement & Technical Baseline


Adamantane-1-carbonyl isothiocyanate (CAS 54979-99-6; C12H15NOS; MW 221.32) is a bifunctional adamantane derivative that combines the rigid, lipophilic tricyclo[3.3.1.13,7]decane framework with a reactive carbonyl isothiocyanate (−C(O)−N=C=S) electrophilic group . This structural motif distinguishes it from the simpler 1-adamantyl isothiocyanate (CAS 4411-26-1; C11H15NS; MW 193.31) by the presence of a carbonyl spacer that alters both the electronic environment of the isothiocyanate moiety and the conformational landscape of resulting thiourea derivatives . The compound is typically generated in situ from adamantane-1-carbonyl chloride and ammonium thiocyanate in dry acetone for subsequent nucleophilic trapping with amines [1], or procured as a neat reagent with reported purity ≥95% by NMR .

Thiourea Synthesis Carbonyl-mediated S-conformation control
Pharmacophore Design Intramolecular hydrogen-bond scaffold
Isostere Comparison Sulfur baseline for Se/S replacement studies
Bifunctional electrophile combining rigid adamantyl core with reactive carbonyl isothiocyanate group. Reported purity ≥95% by NMR.

Adamantane-1-carbonyl Isothiocyanate: Differentiation from 1-Adamantyl Isothiocyanate


The presence of the carbonyl bridge in adamantane-1-carbonyl isothiocyanate fundamentally alters the hydrogen-bonding capacity and conformational preferences of its thiourea adducts relative to those derived from the non-carbonyl 1-adamantyl isothiocyanate [1]. 1-Adamantane-1-carbonyl thioureas reliably adopt an S conformation stabilized by an intramolecular N−H···O=C hydrogen bond that forms a pseudo-six-membered ring [1], whereas the degree of N-substitution dictates whether carbonyl thioureas crystallize in the S (pseudo-antiperiplanar) or U conformation [2]. In contrast, 1-adamantyl isothiocyanate generates N′,N′-disubstituted N-(1-adamantyl)-thioureas that lack this carbonyl-mediated intramolecular hydrogen-bonding network . This structural divergence propagates to biological outcomes: the carbonyl spacer influences lipophilicity, melting point, and water solubility of the resulting thioureas [3], and carbonyl-containing adamantyl isothiocyanates in the p53 mutant rescue series exhibit spacer-length-dependent potency that is absent in direct adamantyl-ITC analogs [4]. Consequently, substituting the carbonyl variant with the simpler adamantyl-ITC or the oxygen-only adamantyl isocyanate [5] yields compounds with different conformational ensembles, altered physicochemical profiles, and non-equivalent biological activity.

1-Adamantyl Isothiocyanate
Lacks carbonyl bridge; thiourea adducts may not adopt S-conformation or maintain intramolecular H-bond network, altering target engagement profiles.
Adamantyl Isocyanate
Oxygen-only analog yields urea derivatives with different hydrogen-bonding capacity and conformational landscape, limiting direct replacement in SAR studies.
1-Isoselenocyanatoadamantane
Selenium isostere exhibits quantifiably different cytotoxicity profiles; using as a substitute without re-baselining may invalidate potency comparisons.

Adamantane-1-carbonyl Isothiocyanate: Evidence vs. Analogs and Isosteres


Carbonyl vs. Non-Carbonyl Thiourea Conformation

Thioureas synthesized from adamantane-1-carbonyl isothiocyanate (target compound) adopt an S conformation stabilized by an intramolecular N−H···O=C hydrogen bond that forms a pseudo-six-membered ring [1]. In the mono-substituted series 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea (1) and 1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea (2), the C=O and C=S double bonds adopt a pseudo-antiperiplanar orientation, whereas the N,N-disubstituted analog 1-(adamantane-1-carbonyl)-3,3-(methyl-phenyl)thiourea (3) crystallizes in the U form [2]. By contrast, thioureas derived from 1-adamantyl isothiocyanate (CAS 4411-26-1, which lacks the carbonyl bridge) do not exhibit this intramolecular N−H···O=C hydrogen bond and instead form N′,N′-disubstituted N-(1-adamantyl)-thiourea derivatives with distinct conformational preferences .

Carbonyl vs. Non-Carbonyl Conformation
Head-to-head
S-conformation with intramolecular N−H···O=C H-bond
Supports conformational-control workflow
X-ray crystallography; DFT; FTIR/Raman validation
Thiourea synthesis X-ray crystallography Conformational analysis Intramolecular hydrogen bonding

Sulfur vs. Selenium Isosteric Cytotoxicity

The isosteric replacement of sulfur with selenium in the isothiocyanate/isoselenocyanate series of adamantane derivatives produces a quantifiable enhancement in cytotoxic potency. In a direct comparative study of adamantyl-containing isothiocyanates and isoselenocyanates, 1-isoselenocyanatoadamantane (selenium analog) exhibited an IC50 of 8.2 µmol L⁻¹ against the MCF-7 breast adenocarcinoma cell line, whereas its sulfur-containing analog (1-isothiocyanatoadamantane) showed an IC50 approximately threefold higher (estimated ~24.6 µmol L⁻¹) [1]. The sulfur→selenium replacement consistently increased inhibitory activity across multiple cell lines (HCT-116, MCF-7, PC-3, A549), with the magnitude of enhancement inversely correlating with spacer length between the adamantane moiety and the –NCX (X = S, Se) group [1].

S vs. Se Isosteric Cytotoxicity
Head-to-head
~3-fold potency difference (Se IC50 8.2 µM vs. S IC50 ~24.6 µM)
Reported cell-model response context
MCF-7 cell line; viability assay
Anticancer Isosteric replacement MCF-7 Isoselenocyanate Cytotoxicity

Halogenated Aniline Thiourea Synthesis Yields

Adamantane-1-carbonyl isothiocyanate (generated in situ from adamantane-1-carbonyl chloride and ammonium thiocyanate) reacts with halogen- and dihalogen-substituted anilines to yield the corresponding N-{[(3(4)-halophenyl)amino]carbonothioyl}adamantane-1-carboxamides (thioureas) in yields of 76–94% [1]. This yield range represents a quantitative benchmark for the efficiency of the carbonyl isothiocyanate electrophile in nucleophilic addition reactions with aromatic amines. The reaction proceeds via in situ generation of the isothiocyanate intermediate followed by treatment with the halogenated aniline in acetone or similar polar aprotic solvent [2].

Halogenated Aniline Yields
Cross-study
76–94% isolated yield
Informs reagent stoichiometry planning
In situ generation; acetone; halogenated anilines
Thiourea synthesis Halogenated anilines Reaction yield Adamantane-1-carboxamide

Urease Inhibition and DNA Binding of Thiourea Conjugates

1-(Adamantane-1-carbonyl)-3-(1-naphthyl)thiourea, synthesized from adamantane-1-carbonyl isothiocyanate generated in situ and 1-naphthylamine, demonstrated significant urease enzyme inhibition and DNA binding activity in molecular docking and experimental studies [1]. UV-visible spectroscopy and viscosity studies confirmed significant DNA binding via intercalation and groove binding modes [1]. The carbonyl group in the adamantane-1-carbonyl isothiocyanate-derived thiourea contributes to the electron-withdrawing character of the conjugate and stabilizes the intramolecular N−H···O hydrogen bond, which may be relevant to target engagement [1].

Urease & DNA Binding
Supporting evidence
Significant urease inhibition; DNA intercalation/groove binding
Supports screening for naphthyl-thiourea conjugates
UV-vis, viscosity, molecular docking
Urease inhibition DNA binding Molecular docking Anticancer Thiourea conjugate

Adamantane-1-carbonyl Isothiocyanate: Procurement Scenarios


Conformation-Defined Thiourea Library Synthesis

For medicinal chemistry groups synthesizing 1-acyl thiourea libraries with halogenated phenyl substituents, adamantane-1-carbonyl isothiocyanate offers a defined S-conformational outcome stabilized by an intramolecular N−H···O=C hydrogen bond [1], with established isolated yields of 76–94% for reactions with halogenated anilines [2]. This contrasts with thioureas derived from non-carbonyl 1-adamantyl isothiocyanate, which lack this intramolecular hydrogen-bonding network .

Sulfur Baseline for Selenium Isostere Potency Comparison

In structure–activity relationship studies evaluating isosteric sulfur→selenium replacement, adamantane-1-carbonyl isothiocyanate and related adamantyl isothiocyanates provide the essential sulfur-containing comparator baseline. Data demonstrate that 1-isoselenocyanatoadamantane (IC50 = 8.2 µmol L⁻¹) is approximately threefold more potent than its sulfur analog against MCF-7 breast cancer cells [1], establishing a quantifiable benchmark for assessing potency gains from Se substitution.

Thiourea Conjugates for Urease and DNA-Binding Assays

Researchers targeting urease enzyme inhibition or DNA intercalation mechanisms should procure adamantane-1-carbonyl isothiocyanate to generate thiourea conjugates that exhibit both significant urease inhibition and DNA binding via intercalation and groove binding modes, as demonstrated for the 1-naphthyl thiourea conjugate [1].

One-Pot Thiourea Synthesis via In Situ Generation

For laboratories employing in situ generation protocols (adamantane-1-carbonyl chloride + ammonium thiocyanate), adamantane-1-carbonyl isothiocyanate serves as the key intermediate enabling one-pot thiourea synthesis [1]. The carbonyl group influences the melting point, lipophilicity, and water solubility of the resulting thioureas [2], parameters that must be controlled in lead optimization.

Application
Selection Property
Validation Focus
Conformation-defined thiourea libraries
Carbonyl-mediated S-conformation control
Crystal structure and H-bond network verification
Sulfur baseline for Se isostere comparison
Sulfur-containing comparator baseline
Cell-model response and IC50 benchmark
Urease and DNA-binding conjugate screening
Thiourea conjugate with hydrogen-bond scaffold
Enzyme inhibition and intercalation assay context
One-pot in situ thiourea synthesis
In situ generated electrophile
Yield and purity optimization for library scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantane-1-carbonyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.